[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine
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Overview
Description
[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound that features a sulfonyl group attached to a prop-2-enylamine moiety. The presence of dichloro and methyl substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted sulfonyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The dichloro and methyl substituents on the phenyl ring may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- [(2,4-Dichloro-3-methylphenyl)sulfonyl]piperazine
Uniqueness
[(2,4-Dichloro-3-methylphenyl)sulfonyl]prop-2-enylamine is unique due to its prop-2-enylamine moiety, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the sulfonyl group also enhances its chemical versatility, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H11Cl2NO2S |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-3-6-13-16(14,15)9-5-4-8(11)7(2)10(9)12/h3-5,13H,1,6H2,2H3 |
InChI Key |
KINOAMOAJIJHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC=C)Cl |
Origin of Product |
United States |
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